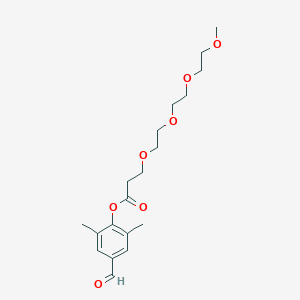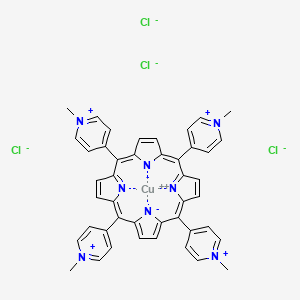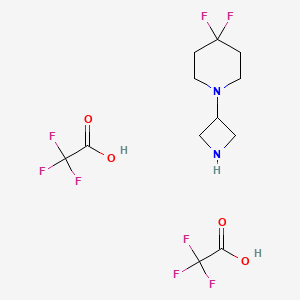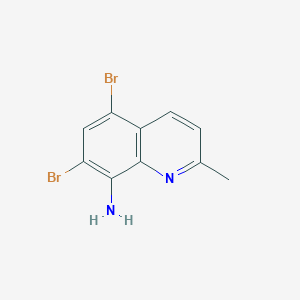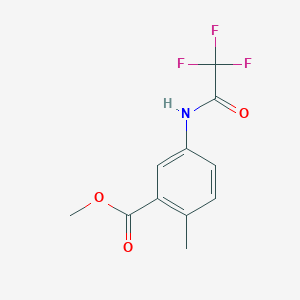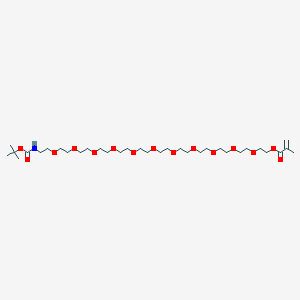
2-methyl-acrylate-PEG12-amine-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-acrylate-PEG12-amine-Boc is a compound that combines the properties of poly(ethylene glycol) (PEG) with a Boc-protected amine group and a 2-methyl-acrylate moiety. This compound is often used in various chemical and biological applications due to its unique structure, which allows for versatile functionalization and modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-acrylate-PEG12-amine-Boc typically involves the following steps:
PEGylation: The initial step involves the attachment of PEG12 to an amine group. This is usually achieved through a reaction between PEG12 and an amine under mild conditions.
Acrylation: The next step involves the introduction of the 2-methyl-acrylate group. This can be done using acryloyl chloride or a similar reagent in the presence of a base such as triethylamine.
Boc Protection: Finally, the amine group is protected using Boc anhydride in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG12 are reacted with amines in industrial reactors.
Acrylation in Bulk: The acrylation step is scaled up using industrial-grade reagents and solvents.
Boc Protection at Scale: The Boc protection step is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-acrylate-PEG12-amine-Boc can undergo various chemical reactions, including:
Substitution Reactions: The acrylate group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the acrylate group can undergo addition reactions with nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Addition: Nucleophiles such as thiols or amines can be added to the acrylate group.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution: Products include substituted acrylates.
Addition: Products include adducts with nucleophiles.
Deprotection: The major product is the free amine derivative.
Scientific Research Applications
2-methyl-acrylate-PEG12-amine-Boc has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-acrylate-PEG12-amine-Boc involves its ability to undergo various chemical reactions due to its functional groups. The PEG moiety provides solubility and biocompatibility, while the acrylate and amine groups allow for further functionalization. The Boc group serves as a protective group that can be removed under specific conditions to reveal the active amine.
Comparison with Similar Compounds
Similar Compounds
2-methyl-acrylate-PEG12-amine: Lacks the Boc protection, making it more reactive.
Acrylate-PEG12-amine-Boc: Similar structure but without the methyl group on the acrylate.
Methacrylate-PEG12-amine-Boc: Contains a methacrylate group instead of an acrylate.
Uniqueness
2-methyl-acrylate-PEG12-amine-Boc is unique due to the presence of the Boc-protected amine, which allows for selective deprotection and functionalization. The combination of PEG, acrylate, and Boc groups provides a versatile platform for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H63NO15/c1-30(2)31(35)48-29-28-47-27-26-46-25-24-45-23-22-44-21-20-43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-34-32(36)49-33(3,4)5/h1,6-29H2,2-5H3,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMTYYSMHWJVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H63NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
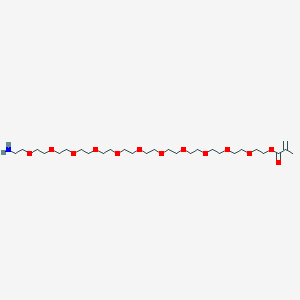

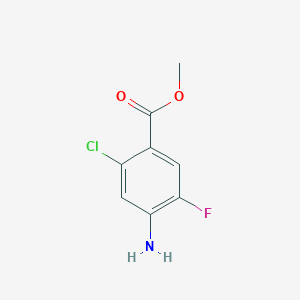

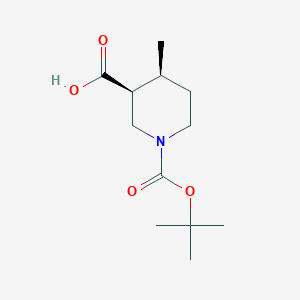
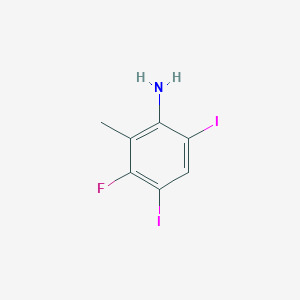

![(1S,4R)-3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8133670.png)
